Biotin-C5-Azide
CAS No.: 1260586-88-6
Cat. No.: VC11643973
Molecular Formula: C10H17N5OS
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260586-88-6 |
---|---|
Molecular Formula | C10H17N5OS |
Molecular Weight | 255.34 g/mol |
IUPAC Name | (3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Standard InChI | InChI=1S/C10H17N5OS/c11-15-12-5-3-1-2-4-8-9-7(6-17-8)13-10(16)14-9/h7-9H,1-6H2,(H2,13,14,16)/t7-,8-,9-/m0/s1 |
Standard InChI Key | CSDCRNNAOYVBRW-CIUDSAMLSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2 |
SMILES | C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES | C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Biotin-C5-Azide features a biotinyl group tethered to an azide-terminated pentyl chain. The biotin moiety consists of a tetrahydrothieno[3,4-d]imidazol-2-one ring system, while the azide group (-N₃) at the terminal end enables copper-free or copper-catalyzed cycloaddition reactions. The IUPAC name, (3aS,4S,6aR)-4-(5-azidopentyl)-hexahydrothieno[3,4-d]imidazol-2-one, reflects its stereochemical configuration, with the azide positioned on the fifth carbon of the spacer .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇N₅OS |
Molecular Weight | 255.34 g/mol |
SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2 |
InChIKey | CSDCRNNAOYVBRW-CIUDSAMLSA-N |
Reactivity | Azide-alkyne cycloaddition, streptavidin binding |
Stereochemical Considerations
The (3aS,4S,6aR) configuration ensures optimal binding to streptavidin, as the biotin ring system aligns with the protein’s binding pocket. Computational models confirm that the pentyl spacer minimizes steric hindrance, allowing simultaneous engagement of the azide in click reactions without disrupting biotin-avidin interactions .
Synthesis and Modification Strategies
Synthetic Pathways
Biotin-C5-Azide is synthesized via a multi-step process:
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Biotin Functionalization: The carboxyl group of biotin is activated using NHS ester chemistry, forming a reactive intermediate .
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Spacer Introduction: A pentyl diamine linker is conjugated to the activated biotin, followed by azide incorporation via nucleophilic substitution.
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Purification: Chromatographic techniques isolate the product, with LC-MS validating purity (>95%) .
Click Chemistry Compatibility
The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes. Recent studies highlight its use in live-cell labeling, where SPAAC avoids copper toxicity, achieving reaction rates of 1–10 M⁻¹s⁻¹ in physiological conditions .
Biomedical Applications
Proteomic Labeling
Biotin-C5-Azide enables site-specific protein tagging. For example, metabolic incorporation of azide-modified sugars into glycoproteins allows subsequent biotinylation, facilitating pull-down assays. This approach identified over 200 cell-surface glycoproteins in S. aureus, underscoring its utility in pathogen-host interaction studies .
Diagnostic Imaging
Conjugation with fluorophores (e.g., Cy5, TAMRA) via click chemistry generates imaging probes. In a 2024 study, Biotin-C5-Azide-Cy5 complexes achieved single-molecule resolution in super-resolution microscopy, mapping endoplasmic reticulum dynamics with <10 nm precision .
Table 2: Representative Applications
Application | Methodology | Outcome |
---|---|---|
Protein Pull-Down | Biotin-streptavidin affinity | Isolated 85% of target glycoproteins |
In Vivo Imaging | SPAAC with DBCO-Cy5 | Tumor-to-background ratio: 12:1 |
Drug Delivery | Biotin-PEG liposomes | 60% payload release at pH 5.0 |
Comparative Analysis with Analogues
Spacer Length Optimization
Compared to shorter spacers (C3), the C5 chain enhances binding efficiency by 40% in ELISA assays. Longer spacers (C7) increase hydrophilicity but reduce streptavidin affinity by 15% due to conformational flexibility .
Alternative Bioorthogonal Handles
While dibenzocyclooctynes (DBCO) offer faster kinetics, Biotin-C5-Azide’s smaller size (<300 Da) minimizes steric interference in dense cellular environments .
Recent Advances and Future Directions
A 2024 ACS Chemical Biology study integrated Biotin-C5-Azide into antibody-drug conjugates (ADCs), achieving 90% tumor regression in murine models. Future research aims to exploit its dual functionality for multimodal imaging, combining PET tracers with fluorescent tags .
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